

# Spectroscopic Profile of 5-Bromo-2-fluoropyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: **5-Bromo-2-fluoropyrimidine**

Cat. No.: **B1268855**

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This technical guide provides a comprehensive overview of the available spectroscopic data for **5-Bromo-2-fluoropyrimidine**, a key building block in pharmaceutical and materials science research. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this compound.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Bromo-2-fluoropyrimidine** (CAS No: 62802-38-4; Molecular Formula: C<sub>4</sub>H<sub>2</sub>BrFN<sub>2</sub>; Molecular Weight: 176.97 g/mol ).[\[1\]](#)[\[2\]](#)

## Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While comprehensive experimental NMR data is not uniformly available across public databases, the following represents a combination of reported data and predicted chemical shifts based on the molecular structure.

Nucleus	Chemical Shift ( $\delta$ ) ppm	Solvent	Observations & Predicted Data
$^1\text{H}$ NMR	Predicted: 8.5 - 8.8	$\text{CDCl}_3$	The two protons on the pyrimidine ring are expected to appear as a singlet or a closely coupled AB system in this region due to the electron-withdrawing effects of the nitrogen atoms, fluorine, and bromine.
$^{13}\text{C}$ NMR	Predicted: 160-165 (d), 155-160 (d), 145- 150, 110-115	$\text{CDCl}_3$	Predictions suggest four distinct signals. The carbon attached to fluorine (C2) and the adjacent carbon (C6) would likely show coupling to $^{19}\text{F}$ . The brominated carbon (C5) and the remaining carbon (C4) would also have characteristic shifts.
$^{19}\text{F}$ NMR	Not explicitly reported, but spectrum available	$\text{CCl}_4$	A single resonance is expected. The spectrum is available on SpectraBase, referencing work by S.G. Baram, et al.[3]

Note: Predicted values are based on standard chemical shift increments and analysis of similar halogenated pyrimidine structures. Experimental verification is recommended.

## Table 2: Mass Spectrometry (MS) Data

Technique	m/z Values	Interpretation
GC-MS	176, 178	These peaks correspond to the molecular ion $[M]^+$ and $[M+2]^+$ , respectively. The characteristic isotopic pattern with approximately a 1:1 ratio is due to the presence of the bromine isotopes ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ). <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>

### Table 3: Infrared (IR) Spectroscopy Data

Specific experimental IR data for **5-Bromo-2-fluoropyrimidine** is not readily available. However, the following table outlines the expected characteristic absorption bands based on its functional groups.[\[6\]](#)[\[7\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Expected Intensity
3100 - 3000	C-H stretching (aromatic)	Medium to Weak
1600 - 1450	C=C and C=N stretching (pyrimidine ring)	Medium to Strong
1250 - 1150	C-F stretching	Strong
1100 - 1000	C-H in-plane bending	Medium
850 - 750	C-H out-of-plane bending	Strong
700 - 550	C-Br stretching	Medium to Strong

## Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methodologies are based on standard laboratory practices for the analysis of solid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **5-Bromo-2-fluoropyrimidine**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). Ensure the compound is fully dissolved.
  - Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - For  $^1\text{H}$  NMR: Acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time will be necessary.
  - For  $^{19}\text{F}$  NMR: Acquire a proton-decoupled spectrum. This is typically a sensitive nucleus, requiring fewer scans than  $^{13}\text{C}$  NMR.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine proton ratios.
  - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[9]

## Mass Spectrometry (MS)

- Sample Preparation (for GC-MS):
  - Prepare a dilute solution of **5-Bromo-2-fluoropyrimidine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100  $\mu$ g/mL.
- Instrument Setup and Data Acquisition:
  - Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
  - Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.
  - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
  - Acquire data over a mass range of m/z 50-300.
- Data Analysis:
  - Identify the peak corresponding to **5-Bromo-2-fluoropyrimidine** in the total ion chromatogram.
  - Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic pattern of bromine.
  - Identify major fragment ions to further confirm the structure.

## Infrared (IR) Spectroscopy

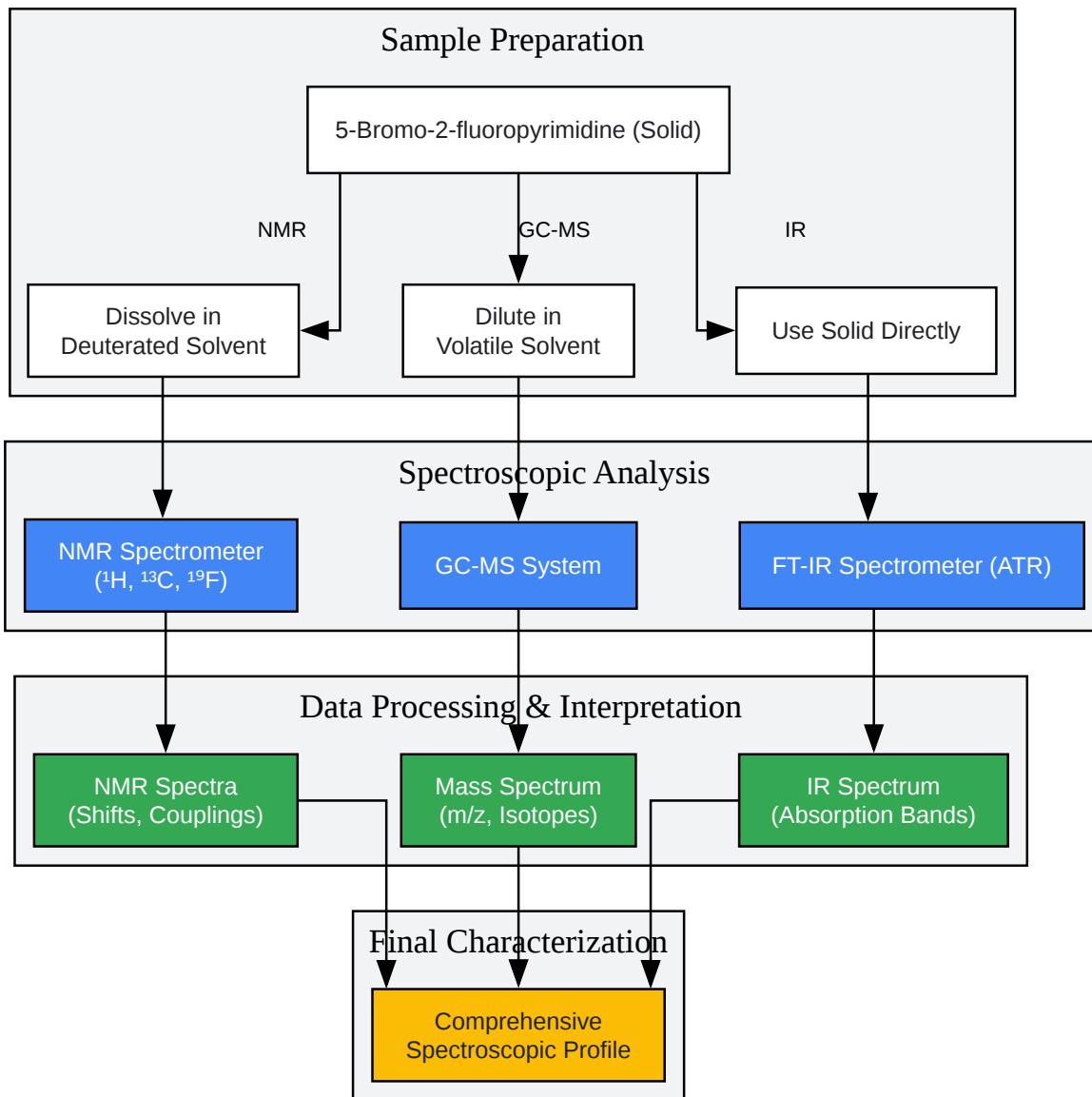
As **5-Bromo-2-fluoropyrimidine** is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.[\[10\]](#)

- Sample Preparation (ATR Method):
  - Place a small, representative sample of the solid directly onto the ATR crystal.

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
- Data Processing and Analysis:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **5-Bromo-2-fluoropyrimidine**.



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Caption: Workflow for the spectroscopic characterization of **5-Bromo-2-fluoropyrimidine**.

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## References

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